N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a cyclopropyl group, an acetamide moiety, and an (S)-2-amino-propionyl side chain. The molecular formula is C₁₂H₂₂N₃O₂ (molecular weight: 252.33 g/mol), and its structure combines rigidity from the cyclopropyl group with the flexibility of the pyrrolidine ring, making it a candidate for medicinal chemistry applications, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(15)8-16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGMBZHLNNHAB-QHGLUPRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Amino Acid Derivative: The (S)-2-amino-propionyl group is introduced via a coupling reaction with the pyrrolidine ring. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Addition of the Cyclopropyl Group: The cyclopropyl group is typically introduced through a substitution reaction using a cyclopropyl halide and a suitable base such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperidine vs. Pyrrolidine Derivatives
Replacing the pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters steric and conformational properties:
- N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (C₁₃H₂₃N₃O₂, MW 253.35) has a larger, more flexible piperidine ring, which may influence binding pocket accessibility .
- N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide (C₁₄H₂₅N₃O₂, MW 267.37) introduces a methylene bridge at the 3-position, increasing spatial bulk .
Substitution Position
- Pyrrolidin-3-ylmethyl vs. Pyrrolidin-2-ylmethyl: The target compound’s 2-ylmethyl substitution (pyrrolidine) contrasts with N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-cyclopropylacetamide (C₁₂H₂₂N₃O₂, MW 252.33), where the substitution at the 3-position may alter hydrogen-bonding patterns .
Substituent Modifications
Cyclopropyl vs. Bulkier Groups
- (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-propionamide (C₁₉H₃₀N₃O, MW 316.47) replaces acetamide with propionamide and cyclopropyl with isopropyl, increasing steric bulk and altering electronic properties .
Functional Group Variations
- N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide (C₁₃H₂₃N₃O₂, MW 253.35) substitutes the propionyl group with 3-methyl-butyryl, introducing branching that may affect target affinity .
Data Table: Key Structural and Molecular Comparisons
Implications for Drug Design
- Pyrrolidine vs.
- Substituent Effects : The cyclopropyl group balances steric hindrance and metabolic stability, whereas bulkier groups (e.g., benzyl) may enhance membrane permeability but reduce solubility .
- Stereochemistry: The (S)-configuration of the amino-propionyl group is likely critical for chiral recognition in enzymatic interactions .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
Overview of Biological Activity
The compound exhibits a variety of biological activities, particularly in antibacterial and anticancer domains. Its structural components, including the cyclopropyl group and the pyrrolidine moiety, are critical for its interaction with biological targets.
The mechanism of action involves the modulation of specific molecular targets, often through interactions with G protein-coupled receptors (GPCRs) and other enzymes. The cyclopropyl group enhances binding affinity to these targets, while the acetamide moiety facilitates hydrogen bonding interactions, which can influence receptor activation or inhibition .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity and selectivity |
| Acetamide Moiety | Facilitates hydrogen bonding and receptor interaction |
| Pyrrolidine Ring | Contributes to overall stability and bioavailability |
Research indicates that modifications to these structural elements can significantly alter the compound's potency against various bacterial strains and cancer cell lines .
Antibacterial Activity
Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown minimal inhibitory concentrations (MIC) below 1.0 μM against Staphylococcus aureus, indicating strong antibacterial effects .
Case Study: Antibacterial Evaluation
A comparative study on similar acetamide derivatives revealed that polarity and lipophilicity are critical factors influencing antibacterial activity. The most active derivatives were those with balanced hydrophilic and lipophilic properties, suggesting a need for careful optimization in drug design .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising results in anticancer applications. For example, certain derivatives have been reported to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) .
Case Study: Anticancer Evaluation
A recent study assessed the compound's efficacy against melanoma cells. Results indicated that specific structural modifications led to enhanced cytotoxicity, with some derivatives showing an EC50 value as low as 0.48 μM. This highlights the importance of structural optimization in developing effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
